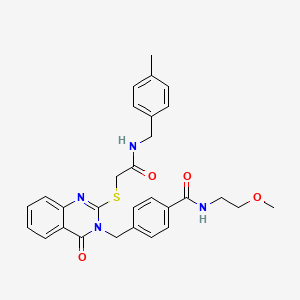![molecular formula C13H15F2NO B2537218 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide CAS No. 2327054-11-3](/img/structure/B2537218.png)
3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide, also known as MK-2206, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the class of allosteric inhibitors that target the Akt kinase pathway, which is known to be a key regulator of cell growth and survival.
作用機序
3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide is an allosteric inhibitor that binds to the pleckstrin homology (PH) domain of Akt, which prevents its translocation to the plasma membrane and subsequent activation. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival. In addition, this compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit cell proliferation, induce apoptosis, and enhance the efficacy of other chemotherapeutic agents. Moreover, it has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
実験室実験の利点と制限
One of the main advantages of 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide is its potent antitumor activity, which makes it a promising candidate for cancer treatment. Moreover, it has been shown to have a favorable safety profile, which is important for the development of new cancer drugs. However, one of the main limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. Moreover, its allosteric mechanism of action can make it difficult to predict its efficacy in different cancer types.
将来の方向性
There are several future directions for the development of 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide. One of the main areas of research is the identification of biomarkers that can predict its efficacy in different cancer types. Moreover, there is a need to develop new formulations that can improve its solubility and bioavailability. Another area of research is the development of combination therapies that can enhance its antitumor activity. Finally, there is a need to conduct clinical trials to evaluate its safety and efficacy in humans.
合成法
The synthesis of 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide involves a multi-step process that starts with the reaction of 4-methylbenzylamine with 3,3-difluorocyclobutanecarboxylic acid. The resulting intermediate is then subjected to a series of reactions that involve the use of various reagents and solvents. The final product is obtained after purification using column chromatography.
科学的研究の応用
3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the Akt kinase pathway, which is known to be dysregulated in many types of cancer. In preclinical studies, this compound has demonstrated potent antitumor activity in various cancer cell lines, including breast, ovarian, and prostate cancer. Moreover, it has been shown to enhance the efficacy of other chemotherapeutic agents.
特性
IUPAC Name |
3,3-difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c1-9-2-4-10(5-3-9)8-16-12(17)11-6-13(14,15)7-11/h2-5,11H,6-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOZNVCWGPGWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2537135.png)
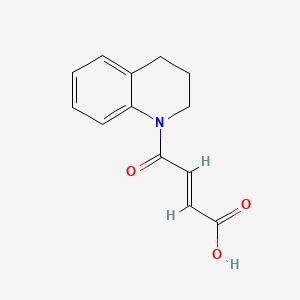

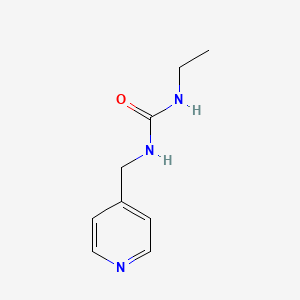
![3-benzyl-N-(2,5-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2537140.png)


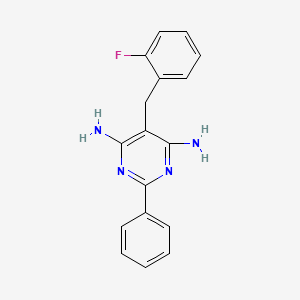
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2537149.png)
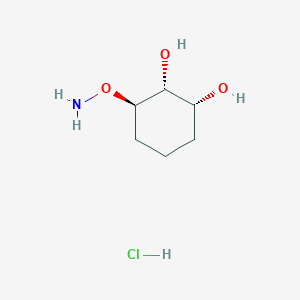
![5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2537153.png)
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2537154.png)
![6-Tert-butyl-2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2537156.png)
